molecular formula C23H25N5O7S B2788790 N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868227-14-9

N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No. B2788790
CAS RN: 868227-14-9
M. Wt: 515.54
InChI Key: YAVLLPSBSNUEAT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and multiple amine and ether groups . The compound also has a thioether group, which is an ether in which the oxygen atom has been replaced by a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The pyrimidine ring provides a rigid, planar structure, while the amine and ether groups may allow for hydrogen bonding and other interactions .

Scientific Research Applications

Anticancer Drug Development

This compound is part of the 2-aminothiazole scaffold, which has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Inhibition of Tubulin Polymerization

N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, a related compound, potently caused inhibition of tubulin polymerization with IC 50 values between 0.36 and 0.86 μM in three cancer cell lines . This suggests that our compound may have similar properties.

Aurora Kinase A Inhibition

Several 4,6-diarylpyrimidin-2-amine derivatives show anticancer properties . One of the derivatives, 2- (2-Amino-6- (2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol, selectively inhibited Aurora kinase A (AURKA) activity . This suggests that our compound may also inhibit AURKA.

Cell Cycle Arrest

The derivative mentioned above caused the accumulation of the G2/M phase of the cell cycle . This suggests that our compound may also cause cell cycle arrest.

Induction of Apoptotic Cell Death

The derivative triggered the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase . This suggests that our compound may also induce apoptotic cell death.

Antiviral Activity

2-aminothiazole derivatives represent a class of heterocyclic ring system that possess antiviral properties . This suggests that our compound may also have antiviral activity.

Antimicrobial Activity

2-aminothiazole derivatives also possess antimicrobial properties . This suggests that our compound may also have antimicrobial activity.

Anti-inflammatory Activity

2-aminothiazole derivatives possess anti-inflammatory activities . This suggests that our compound may also have anti-inflammatory activity.

Future Directions

Given the potential for compounds like this to act as anticancer agents, future research could focus on further elucidating the compound’s mechanism of action and testing its efficacy in preclinical models .

properties

IUPAC Name

N-[4-amino-2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O7S/c1-32-13-6-7-14(16(10-13)34-3)25-18(29)11-36-23-27-20(24)19(22(31)28-23)26-21(30)12-5-8-15(33-2)17(9-12)35-4/h5-10H,11H2,1-4H3,(H,25,29)(H,26,30)(H3,24,27,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVLLPSBSNUEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

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